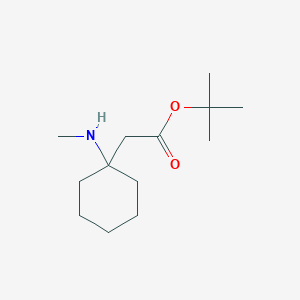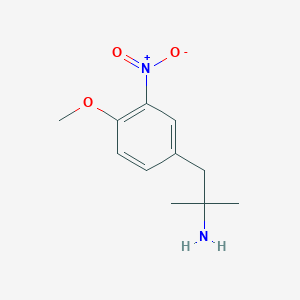
1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine is an organic compound that features a methoxy group, a nitro group, and an amine group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine typically involves the nitration of p-methoxyacetophenone to produce 4’-Methoxy-3’-nitroacetophenone . This intermediate can then undergo reductive amination to introduce the amine group, resulting in the final compound . The reaction conditions often involve the use of catalysts such as Raney nickel and reductive agents like hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as rotary evaporation and vacuum drying to isolate and purify the product .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas and catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or Raney nickel.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: 4-Methoxy-3-nitrobenzoic acid.
Reduction: 4-Amino-3-methoxyphenyl-2-methylpropan-2-amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and nitro groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4’-Methoxy-3’-nitroacetophenone: A precursor in the synthesis of 1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine.
4-Methoxy-3-nitrophenylacetic acid: Shares similar functional groups but differs in its overall structure and properties.
4-Methoxy-3-nitrophenylmethanol: Another related compound with similar functional groups but different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1-(4-methoxy-3-nitrophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,12)7-8-4-5-10(16-3)9(6-8)13(14)15/h4-6H,7,12H2,1-3H3 |
Clave InChI |
NKRZLWMZTBHQAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


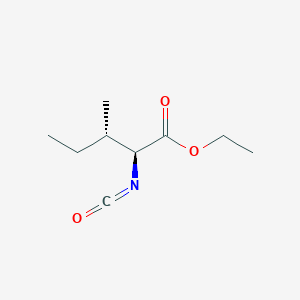
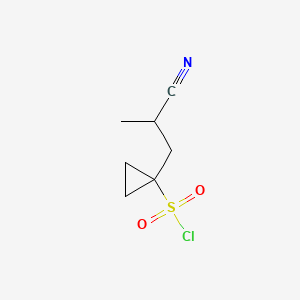
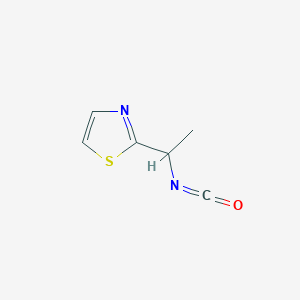

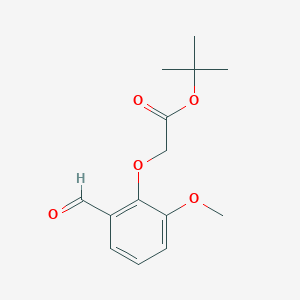
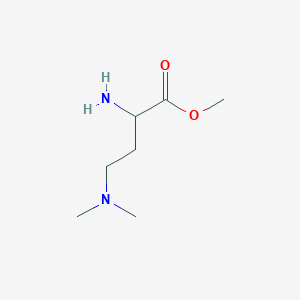
![1-Methyl-2-azaspiro[4.5]decane](/img/structure/B13618184.png)
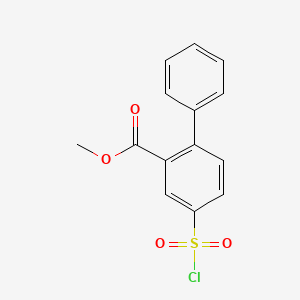
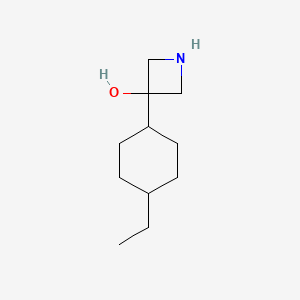
![1-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618198.png)
![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)
![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/structure/B13618219.png)
